Phenobarbital-d5 1-Butyric Acid
Description
Significance of Deuterated Analogs in Modern Chemical Biology
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are of paramount significance in modern chemical biology. This substitution can lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond. This property is harnessed to slow down drug metabolism, potentially enhancing a drug's pharmacokinetic profile. Furthermore, deuterated compounds serve as invaluable internal standards in mass spectrometry-based quantification, ensuring accuracy and reliability in analytical measurements. They are also crucial in nuclear magnetic resonance (NMR) spectroscopy for determining molecular structures.
Overview of Stable Isotope Tracers in Mechanistic Studies
Stable isotope tracers, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools for elucidating reaction mechanisms. patsnap.com By labeling a specific position in a reactant molecule, scientists can track the movement of the isotope through a chemical reaction to the final products. patsnap.com This allows for the detailed mapping of reaction pathways, the identification of intermediates, and the determination of rate-limiting steps. patsnap.com Analytical techniques like mass spectrometry and NMR spectroscopy are used to detect the position of the isotopes in the products, providing deep insights into the intricate steps of a reaction. patsnap.com
Historical Context of Phenobarbital (B1680315) and Deuterated Phenobarbital Derivatives in Research
Phenobarbital was first synthesized in 1911 and introduced into clinical practice as an antiepileptic drug in 1912. researchgate.netnih.gov It is a long-acting barbiturate (B1230296) that has been a mainstay in the treatment of various types of seizures for over a century. researchgate.netdrugbank.com
The use of deuterated derivatives of phenobarbital, specifically Phenobarbital-d5, became prominent with the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these applications, Phenobarbital-d5, where five hydrogen atoms on the phenyl group are replaced by deuterium, serves as an ideal internal standard. lookchem.com Its chemical behavior is nearly identical to that of unlabeled phenobarbital, but its increased mass allows it to be distinguished in a mass spectrometer. This enables the precise quantification of phenobarbital in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. lookchem.com Studies have utilized stable isotope-labeled phenobarbital to investigate its pharmacokinetics in various populations, including neonates, without the need for radioactive tracers.
Research Findings on Phenobarbital-d5
Research on Phenobarbital-d5 has primarily focused on its application as an internal standard for the quantitative analysis of phenobarbital in various biological matrices.
A key application of Phenobarbital-d5 is in pharmacokinetic studies. For instance, stable isotope-labeled phenobarbital has been used to study the drug's absorption, distribution, metabolism, and excretion in humans. These studies have shown that phenobarbital is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with major metabolites being p-hydroxyphenobarbital and its glucuronide conjugate. youtube.comnih.gov A study involving the administration of ¹⁴C-labeled phenobarbital revealed that a significant portion of the drug is excreted in the urine as the N-glucopyranoside metabolite, alongside p-hydroxyphenobarbital and the unchanged drug. nih.gov
The use of Phenobarbital-d5 as an internal standard has facilitated the development of highly sensitive and specific analytical methods. For example, a dilute-and-shoot flow-injection tandem mass spectrometry method was developed for the rapid quantification of phenobarbital in urine, utilizing Phenobarbital-d5 to ensure accuracy. These methods are critical in clinical and forensic toxicology for monitoring drug compliance and detecting potential overdoses.
Below are interactive data tables summarizing the chemical properties of Phenobarbital and its deuterated analog, as well as a summary of key research findings.
Table 1: Chemical Properties of Phenobarbital and Phenobarbital-d5
| Property | Phenobarbital | Phenobarbital-d5 (phenyl-d5) |
|---|---|---|
| Chemical Formula | C₁₂H₁₂N₂O₃ | C₁₂H₇D₅N₂O₃ lookchem.com |
| Molar Mass | 232.24 g/mol nist.gov | 237.27 g/mol lookchem.com |
| CAS Number | 50-06-6 nist.gov | 72793-46-5 lookchem.com |
| IUPAC Name | 5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione nist.gov | 5-Ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione lookchem.com |
Table 2: Summary of Key Research Findings
| Research Area | Key Finding | Significance |
|---|---|---|
| Metabolism | Major metabolites in humans are p-hydroxyphenobarbital and 1-(β-D-Glucopyranosyl)phenobarbital. youtube.comnih.gov | Understanding the metabolic pathways is crucial for predicting drug interactions and duration of action. |
| Pharmacokinetics | Stable isotope-labeled phenobarbital studies have accurately determined pharmacokinetic parameters like clearance and volume of distribution. | Allows for precise dosing regimens and avoids the use of radioactive isotopes in human studies. |
| Analytical Chemistry | Phenobarbital-d5 is an effective internal standard for the quantification of phenobarbital by mass spectrometry. lookchem.com | Enables the development of rapid, accurate, and high-throughput analytical methods for clinical and forensic applications. |
| Gut Microbiome Interaction | Certain gut bacteria, like Bifidobacterium, can metabolize phenobarbital into α-ethyl-benzeneacetamide. tandfonline.comokstate.edu | This finding suggests that the gut microbiome may influence the efficacy and potential toxicity of phenobarbital. tandfonline.comokstate.edu |
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2 |
InChI Key |
CAKKYRPAEHEPKD-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization of Phenobarbital D5 1 Butyric Acid
Methodologies for Deuteration of Phenobarbital (B1680315) Analogs
The introduction of deuterium (B1214612) into a drug molecule can alter its metabolic profile by strengthening the carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to slower metabolism, potentially improving the drug's half-life and bioavailability.
The process of creating deuterated analogs involves the selective replacement of hydrogen atoms with deuterium. This is not a random substitution but a strategic placement at sites known to be susceptible to metabolic oxidation. For many pharmaceuticals, this can lead to an improved metabolic profile, potentially reducing the formation of unwanted side effects or drug interactions. The goal is to create a molecule that retains the pharmacological activity of the parent compound but has more predictable and favorable pharmacokinetic properties.
In the case of Phenobarbital-d5, the deuterium atoms are typically incorporated into the ethyl group at the C-5 position of the barbiturate (B1230296) ring. nih.gov The resulting pentadeuterated ethyl group (ethyl-d5) is metabolically more stable than a standard ethyl group.
The classical synthesis of phenobarbital involves the condensation of a substituted malonic ester with urea. wikipedia.org To produce the deuterated analog, the synthesis is adapted to use a deuterated starting material. A common method involves the alkylation of a phenylmalonic ester with a deuterated ethyl halide, such as ethyl-d5 bromide, in the presence of a base like sodium ethoxide. gpatindia.comthaiscience.info This ensures the direct and specific incorporation of the deuterium-labeled group onto the core structure before the final cyclization with urea to form the barbiturate ring.
| Deuteration Site | Labeling Pattern | Common Deuterated Reagent | Purpose |
| C-5 Ethyl Group | Perdeuterated (d5) | Ethyl-d5 Bromide | Enhance metabolic stability by slowing enzymatic oxidation at this position. |
| Phenyl Ring | Various patterns (d5) | Deuterated Benzene derivatives | Can be used to probe metabolic pathways involving the aromatic ring. |
Synthetic Pathways for Phenobarbital-d5 1-Butyric Acid
The synthesis of this compound is a multi-step process that first requires the construction of the deuterated phenobarbital core, followed by the attachment of the butyric acid side chain.
Formation of Phenobarbital-d5 : This stage follows the established barbiturate synthesis pathway. wikipedia.org It begins with a Pinner reaction of benzyl cyanide to yield phenylacetic acid ethyl ester. This ester then undergoes a Claisen condensation with diethyl oxalate. Upon heating, the intermediate loses carbon monoxide to form diethyl phenylmalonate. wikipedia.org The crucial isotopic labeling step involves the alkylation of this intermediate with ethyl-d5 bromide to create diethyl 2-(ethyl-d5)-2-phenylmalonate. Finally, this deuterated malonic ester is condensed with urea in the presence of a strong base (e.g., sodium methoxide) to form the Phenobarbital-d5 ring system. thaiscience.infoscribd.com
Addition of the 1-Butyric Acid Moiety : With the Phenobarbital-d5 core synthesized, the next step is N-alkylation to attach the butyric acid chain. The nitrogen atoms in the barbiturate ring can be functionalized. gpatindia.com The reaction typically involves treating Phenobarbital-d5 with a suitable reagent, such as an ethyl ester of 4-bromobutyric acid, in the presence of a base. This results in the attachment of a butyric acid ester group to one of the ring nitrogens. A final hydrolysis step is then required to convert the ester into the desired carboxylic acid, yielding this compound.
Achieving high isotopic purity is paramount for the utility of deuterated standards in research. The presence of unlabeled or partially labeled species can interfere with analytical measurements. researchgate.net
Analytical Verification:
High-Resolution Mass Spectrometry (HR-MS): This is a primary tool for verifying the isotopic enrichment of the final compound. By analyzing the mass-to-charge ratio with high precision, the relative abundance of the desired deuterated isotopolog (D5) compared to lesser-deuterated versions (D0-D4) can be accurately determined. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence of protons at the deuterated positions, while ²H NMR can directly detect the presence and location of deuterium atoms, confirming the structural integrity of the labeled compound. rsc.org
Optimization Strategies:
High Purity of Deuterated Reagents: The isotopic purity of the starting materials, particularly the ethyl-d5 bromide, is critical and directly impacts the purity of the final product.
Reaction Conditions: Reaction conditions are optimized to maximize yield and prevent any H/D exchange reactions that could compromise isotopic purity. This includes the careful selection of solvents and bases. researchgate.net
The table below summarizes key parameters in the synthesis and quality control process.
| Parameter | Method / Technique | Objective |
| Yield | Reaction condition optimization (temperature, catalysts, reaction time) | To maximize the amount of final product obtained from starting materials. |
| Isotopic Purity | High-Resolution Mass Spectrometry (HR-MS) | To quantify the percentage of the desired deuterated isotopolog (e.g., >98% D5). nih.gov |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the correct chemical structure and the precise location of the deuterium labels. rsc.org |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | To separate the final product from any unreacted starting materials or by-products. |
Advanced Analytical Methodologies Utilizing Phenobarbital D5 1 Butyric Acid
Role as an Internal Standard in Quantitative Bioanalysis
Phenobarbital-d5 1-Butyric Acid serves as an exemplary internal standard in the quantitative analysis of various compounds in complex biological matrices. mdpi.comnih.govcerilliant.com Its utility stems from its structural similarity to the analytes of interest, differing primarily in mass due to the incorporation of deuterium (B1214612) atoms. lgcstandards.comcaymanchem.com This key characteristic allows it to mimic the behavior of the target analyte throughout the analytical process, from sample preparation to detection. lgcstandards.comimreblank.ch
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. imreblank.chnih.govnih.gov This labeled compound, such as this compound, serves as an internal standard. nih.gov The core principle of IDMS is that the labeled and unlabeled versions of the molecule exhibit nearly identical chemical and physical properties. lgcstandards.com This means they will behave similarly during extraction, derivatization, and chromatographic separation, and will also experience similar ionization efficiencies in the mass spectrometer. lgcstandards.comnih.gov
By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, any loss of analyte during sample processing can be accurately corrected for. imreblank.chnih.gov This approach effectively compensates for variations in extraction recovery and matrix effects, which are common challenges in bioanalysis. lgcstandards.com For reliable quantification, it is recommended that the internal standard has a mass difference of at least three mass units from the analyte to avoid spectral overlap. imreblank.chuni-muenchen.de
Enhancing Analytical Accuracy and Precision
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantitative bioanalytical methods. mdpi.comnih.govimreblank.ch Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. oup.com By co-eluting with the analyte and exhibiting similar ionization behavior, the internal standard effectively normalizes for variations that can occur during sample preparation and instrumental analysis. nih.govnih.govnih.gov
This normalization is crucial for mitigating matrix effects, which arise from other components in the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. fda.gov Studies have demonstrated that methods employing isotope dilution achieve high levels of accuracy and precision, with relative standard deviations often below 15%. nih.govnih.gov This level of reliability is essential in fields such as clinical and forensic toxicology where precise measurements are critical. mdpi.comnih.gov
Mass Spectrometry-Based Detection and Quantification Strategies
Mass spectrometry has become the cornerstone of modern bioanalysis due to its high sensitivity and specificity. mdpi.comnih.gov When coupled with an appropriate internal standard like this compound, it provides robust and reliable quantification of a wide range of analytes. imreblank.ch Various mass spectrometry techniques are employed, each with its own advantages for specific applications. nih.govimreblank.chnih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex matrices. nih.govnih.govnih.gov In this approach, liquid chromatography separates the components of a mixture, which are then introduced into the mass spectrometer for detection. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation of the analyte ion. nih.gov
The combination of LC separation and MS/MS detection, along with the use of a stable isotope-labeled internal standard, results in highly selective and sensitive assays. nih.govresearchgate.net For instance, LC-MS/MS methods have been developed for the simultaneous analysis of multiple barbiturates in biological samples like whole blood, urine, and plasma. nih.govoup.comnih.gov These methods often employ a simple liquid-liquid or solid-phase extraction followed by LC-MS/MS analysis in negative electrospray ionization mode. fda.govnih.govnih.gov The ability to separate isobaric compounds, such as amobarbital and pentobarbital, which have the same mass but different structures, is a key advantage of this technique. researchgate.netthermofisher.com
Below is a table summarizing typical parameters for LC-MS/MS analysis of barbiturates using a deuterated internal standard.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with additives like formic acid or ammonium (B1175870) acetate |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated analog of the analyte (e.g., Phenobarbital-d5) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov For non-volatile compounds like barbiturates, a derivatization step, such as methylation, is often required to increase their volatility and improve their chromatographic properties. nih.govspringernature.com
In GC-MS analysis, the selection of an appropriate isotopic internal standard is crucial. nih.govasme.org The mass spectrum of the derivatized internal standard should have ions that are distinct from those of the derivatized analyte to avoid cross-contribution and ensure accurate quantification. asme.org Selective ion monitoring (SIM) is typically used to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the internal standard. nih.gov GC-MS methods have been successfully used for the quantitative determination of barbiturates in various biological fluids. nih.govspringernature.com
The following table outlines key aspects of a typical GC-MS method for barbiturate (B1230296) analysis.
| Step | Description |
| Sample Preparation | Liquid-liquid extraction |
| Derivatization | Often required to increase volatility (e.g., methylation) |
| GC Separation | Separation based on volatility and interaction with the stationary phase |
| Ionization | Electron Impact (EI) is common |
| MS Detection | Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity |
Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) Integration
Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) is a newer, ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govnih.gov DART works by exposing the sample to a stream of heated, ionized gas (typically helium or nitrogen), which desorbs and ionizes the analytes from the surface. rsc.orgnist.gov These ions are then directed into a high-resolution mass spectrometer, which provides highly accurate mass measurements. nih.govnih.gov
The integration of DART-HRMS with a stable isotope-labeled internal standard allows for high-throughput quantitative screening. nih.gov The high mass resolution and accuracy of the mass spectrometer enable the confident identification of analytes based on their exact mass. nih.govresearchgate.net This technique has been successfully applied to the rapid identification and quantification of various substances, demonstrating linearity, sensitivity, and reproducibility comparable to traditional chromatographic methods. nih.gov The ability to analyze samples directly and quickly makes DART-HRMS a valuable tool for applications requiring high sample throughput, such as in forensic and food safety testing. nih.gov
Method Validation in Preclinical and Research Matrices
Method validation is an essential process that demonstrates an analytical procedure is suitable for its intended purpose. For methods employing this compound as an internal standard, validation in preclinical and research matrices like plasma, serum, urine, and hair is crucial for ensuring the integrity of analytical results. nih.gov This process involves a series of experiments to assess performance characteristics such as selectivity, linearity, accuracy, precision, recovery, and matrix effects. nih.gov
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. Methods utilizing this compound as an internal standard coupled with mass spectrometry achieve high selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. csuohio.edu This ensures that the detected signal originates solely from the target compound, free from interference. For instance, HPLC methods have been optimized to effectively separate phenobarbital (B1680315) from endogenous blood components prior to detection. researchgate.net
Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. The use of a deuterated internal standard like Phenobarbital-d5 is instrumental in establishing a reliable linear range. Validation studies report excellent linearity across various concentration ranges, tailored to specific applications from therapeutic monitoring to toxicology. Correlation coefficients (r²) consistently exceed 0.99, indicating a strong linear relationship. nih.govscielo.br
Table 1: Examples of Linearity in Phenobarbital Assays
| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Urine | 50 - 2000 ng/mL | > 0.9996 | oup.com |
| Serum | 2.5 - 80 µg/mL | > 0.9981 | unesp.br |
| Plasma & Urine | 25 - 1000 ng/mL | > 0.9998 | scielo.br |
| Hair | 0.25 - 10 ng/mg | > 0.99 | nih.gov |
Accuracy reflects the closeness of a measured value to a known true value, while precision measures the reproducibility of results under the same conditions. In analytical methods, accuracy is often reported as the relative standard error (ER%), and precision is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). The inclusion of Phenobarbital-d5 as an internal standard is paramount for achieving high accuracy and precision, as it compensates for random and systematic errors during sample processing.
Recovery refers to the efficiency of the extraction process in isolating the analyte from the complex biological matrix. While high recovery is desirable, consistent and precise recovery is more critical, a feature greatly enhanced by the co-extraction of a stable isotope-labeled internal standard.
Table 2: Summary of Validation Parameters for Phenobarbital Quantification
| Parameter | Matrix | Finding | Reference |
|---|---|---|---|
| Accuracy (ER) | Serum | -2.17% | unesp.br |
| Precision (CV) | Serum | 5.30% | unesp.br |
| Precision (RSD) | Hair | < 6% | nih.gov |
| Recovery | Serum | 97.83% | unesp.br |
| Recovery | Plasma & Urine | 70-80% | scielo.br |
Matrix effects are a significant challenge in bioanalysis, particularly with electrospray ionization mass spectrometry. These effects, caused by co-eluting endogenous components from the matrix, can lead to ion suppression or enhancement, affecting the accuracy and reliability of quantification. The most effective strategy to combat this is the use of a stable isotope-labeled internal standard, such as Phenobarbital-d5. cerilliant.com
Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized. Studies have quantified both absolute and relative matrix effects, demonstrating that while ion enhancement can occur (e.g., absolute matrix effect up to 112.8%), the use of Phenobarbital-d5 as an internal standard corrects for this, resulting in consistent and accurate quantification. oup.com
Chromatographic Techniques in Conjunction with Mass Spectrometry
The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for sensitive and specific quantification of drugs and their metabolites in biological fluids. csuohio.edunih.gov this compound is an ideal internal standard for these applications.
UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures than traditional HPLC. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. The integration of UHPLC with tandem mass spectrometry (MS/MS) offers a powerful tool for high-throughput bioanalysis. waters.com
The application of UHPLC-MS/MS for phenobarbital analysis provides substantial benefits over older techniques like gas chromatography-mass spectrometry (GC-MS). waters.com Key advantages include the elimination of time-consuming derivatization steps and a reduction in sample preparation time by over 50%. waters.com This enhanced efficiency allows for a much higher sample throughput, which is critical in clinical and forensic toxicology settings. waters.com These methods use advanced column chemistries, such as CSH C18, to achieve rapid and effective separation of barbiturates from complex matrices like raw milk prior to detection by MS/MS. nih.gov
HPLC remains a robust and widely used technique for the analysis of drugs and their metabolites. For phenobarbital, HPLC methods are crucial for pharmacokinetic studies, which require the simultaneous measurement of the parent drug and its various metabolic products. unesp.br
An HPLC assay using UV detection was specifically developed to quantify phenobarbital and its urinary excretion products. nih.gov This method allowed for the direct injection of filtered urine to analyze for phenobarbital, its major metabolite p-hydroxyphenobarbital, and phenobarbital N-glucosides. nih.gov The study successfully detected and quantified these compounds in urine from human subjects, providing valuable data on the metabolic fate of the drug. nih.gov The assay demonstrated sufficient sensitivity, with a limit of detection of 1 µM, making it well-suited for detailed pharmacokinetic profiling. nih.gov Such methods typically employ C18 reverse-phase columns with a mobile phase consisting of an acetonitrile and water mixture. unesp.br
Investigation of Metabolic Pathways and Transformations Using Phenobarbital D5 1 Butyric Acid
Application as a Metabolic Tracer in Preclinical Models
The use of deuterated compounds is a cornerstone of modern drug metabolism research. Phenobarbital-d5 1-Butyric Acid, with its stable isotope label, is particularly useful in preclinical models to track the metabolic fate of the parent compound.
Elucidating Drug Metabolism Pathways
This compound is primarily utilized in pharmacokinetic studies to trace the metabolic pathways of phenobarbital (B1680315). smolecule.com The deuterium (B1214612) atoms act as a label, allowing for the differentiation of the administered compound and its metabolites from endogenous molecules. This is crucial for understanding how the drug is processed in the body. The metabolism of phenobarbital primarily occurs in the liver, where it is acted upon by cytochrome P450 enzymes. tandfonline.com In humans and rats, the main metabolites are p-hydroxyphenobarbital and its glucuronide conjugate, while in mice, the N-glucuronide of p-hydroxyphenobarbital is also found. bioline.org.br By using the deuterated form, researchers can accurately follow these transformation steps, providing a clearer picture of the metabolic cascade.
In Vitro and Ex Vivo Metabolic Studies
In vitro and ex vivo models provide controlled environments to study specific aspects of drug metabolism without the complexities of a whole organism. These systems are invaluable for understanding the initial stages of biotransformation.
Microbial Metabolism Models of Barbiturates
Microorganisms such as fungi and bacteria have been successfully employed as in vitro models to predict mammalian drug metabolism. bioline.org.br For instance, the fungus Rhizopus stolonifer has been shown to metabolize phenobarbital into the N-glucuronide of p-hydroxyphenobarbital, a metabolite also observed in mammals. bioline.org.brajol.info This demonstrates the utility of microbial systems in mimicking mammalian metabolic pathways. ajol.info Another example is the metabolism of barbital (B3395916) by Streptomyces mediterranei, which resulted in the identification of several metabolic products. nih.gov The intestinal microflora also plays a significant role in drug metabolism. Studies have shown that Bifidobacterium species can metabolize phenobarbital into α-ethyl-benzeneacetamide, highlighting the diverse metabolic capabilities of gut bacteria. tandfonline.com
Enzymatic Biotransformation Investigations
The biotransformation of phenobarbital is primarily carried out by a variety of enzymes, most notably the cytochrome P450 (CYP) family. nih.govnih.gov Phenobarbital is a known inducer of several CYP enzymes, including CYP2B, CYP2C, and CYP3A. nih.govnih.gov In vitro studies using liver microsomes from various animal species have been instrumental in characterizing the specific enzymes involved in phenobarbital metabolism. nih.gov These investigations have shown that phenobarbital treatment can lead to an increase in the expression and activity of these enzymes, a process known as enzyme induction. nih.govmdpi.com This induction can affect not only the metabolism of phenobarbital itself but also that of other co-administered drugs. nih.gov
Identification and Characterization of Metabolites
Structural Elucidation of Barbiturate (B1230296) Metabolites
Identifying the chemical structure of drug metabolites is a critical step in understanding the biotransformation of a xenobiotic. However, metabolites are often present in low concentrations within a complex biological matrix, making their detection and characterization challenging. The use of stable isotope-labeled compounds like Phenobarbital-d5 offers a definitive solution to this analytical problem.
The core principle lies in the "isotopic peak shift" observed in mass spectrometry (MS). dntb.gov.ua When a biological sample from a study using a 1:1 mixture of unlabeled phenobarbital and Phenobarbital-d5 is analyzed, the mass spectrometer will detect pairs of peaks for the parent drug and each of its metabolites. One peak corresponds to the unlabeled compound, and the other, shifted by 5 mass units (the mass of the five deuterium atoms), corresponds to the deuterated version. This "doublet" signature is a clear and unambiguous indicator of a drug-related compound, allowing it to be easily differentiated from background noise and endogenous molecules.
Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are employed for this purpose. csuohio.edunih.govacs.org High-resolution mass spectrometry can provide the exact mass of a potential metabolite, allowing for the determination of its elemental composition. nih.gov The fragmentation pattern of the metabolite in tandem mass spectrometry (MS/MS) provides further structural information. By comparing the fragmentation of the unlabeled metabolite with its deuterated counterpart, researchers can deduce the site of metabolic modification. If a fragment ion retains the deuterium label, the modification has occurred on a different part of the molecule. Conversely, if a fragment ion shows a mass shift that is less than 5 Daltons or no shift at all, it indicates that the metabolic transformation occurred on the labeled portion of the molecule. This detailed analysis is instrumental in precisely identifying the structure of novel or unexpected metabolites.
| Analytical Technique | Application in Metabolite Elucidation | Advantage of Deuteration |
| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurement to determine the elemental formula of metabolites. | Confirms the presence of drug-related material through the characteristic mass difference between the labeled and unlabeled species. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Generates fragment ions to reveal the structure of the metabolite. | Helps pinpoint the site of metabolic modification by observing mass shifts in the fragment ions. acs.org |
| Liquid Chromatography (LC) | Separates metabolites from the biological matrix before MS analysis. | Simplifies complex chromatograms by allowing co-eluting drug-related doublets to be easily identified. csuohio.edu |
Formation of Conjugated Metabolites (e.g., N-glucuronides, p-hydroxy metabolites)
Phenobarbital undergoes extensive metabolism in the liver before excretion. wikipedia.orgnih.gov The primary metabolic pathways involve oxidation (Phase I metabolism) and conjugation (Phase II metabolism). The use of isotopically labeled phenobarbital has been crucial in quantifying the contribution of these pathways.
The major oxidative metabolite is p-hydroxyphenobarbital, formed by aromatic hydroxylation of the phenyl ring. nih.govpopline.org This metabolite can then be further conjugated, primarily with glucuronic acid, to form a more water-soluble product that is readily excreted in the urine. popline.org Incubation of urine samples with β-glucuronidase, which cleaves the glucuronide conjugate, has been used to confirm the presence and quantify the extent of this conjugation. popline.org
Another significant pathway is direct conjugation of the parent drug to form an N-glucoside. nih.govnih.gov Studies in humans have identified 1-(β-D-glucopyranosyl)phenobarbital as a major metabolite, accounting for a substantial portion of the administered dose. nih.gov The structural proof for this metabolite was definitively obtained through techniques like NMR and mass spectrometry, comparing the isolated metabolite to a synthetically created standard. nih.gov
By administering deuterated phenobarbital, researchers can accurately trace and quantify the excretion of these conjugated metabolites. Studies using labeled phenobarbital have provided quantitative data on the relative importance of these different metabolic routes. For instance, in long-term treated patients, a significant percentage of the daily dose is recovered in the urine as unchanged phenobarbital, p-hydroxyphenobarbital (both free and conjugated), and the N-glucoside metabolite. nih.govnih.gov
| Metabolite | Pathway | Percentage of Dose Excreted in Urine (Range) | Citation |
| Unchanged Phenobarbital | Direct Excretion | 25% - 33% | nih.govnih.gov |
| p-Hydroxyphenobarbital (Total) | Oxidation & Conjugation | 16% - 19% | nih.govnih.gov |
| Phenobarbital-N-glucoside | Conjugation | 14% - 30% | nih.govnih.gov |
This table presents approximate ranges based on findings from different human studies.
The investigation into these pathways is critical. For example, the induction of liver microsomal enzymes by phenobarbital can accelerate the metabolism of other co-administered drugs or endogenous compounds like vitamin D. nih.govnih.gov Understanding the specific enzymes and pathways involved, aided by tracer studies with compounds like Phenobarbital-d5, is essential for predicting and managing drug interactions.
Applications in Preclinical Research and Mechanistic Investigations
Research on Drug-Drug Interactions and Metabolic Induction/Inhibition in Non-Human Models
Phenobarbital (B1680315) is a well-documented and potent inducer of various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, including isoforms like CYP2B, 2C, and 3A. nih.govnih.gov This induction is primarily mediated through the indirect activation of nuclear receptors, most notably the constitutive androstane (B1237026) receptor (CAR). nih.govnih.govresearchgate.net When conducting preclinical studies in non-human models to investigate these drug-drug interactions, it is essential to accurately measure the concentration of phenobarbital to correlate it with the extent of enzyme induction.
While direct studies on the metabolic induction effects of Phenobarbital-d5 1-Butyric Acid itself are not the focus, its use as an internal standard is indispensable for the accurate quantification of phenobarbital in pharmacokinetic and pharmacodynamic research. nih.gov For instance, in studies examining how phenobarbital administration in animal models affects the metabolism of other drugs, this compound would be added to biological samples (like plasma or liver microsomes) during analysis. researchgate.netuu.nl Its known concentration allows for correction of any variability during the sample preparation and analytical process, ensuring that the measured levels of phenobarbital are accurate. This precision is vital for building reliable models of drug-drug interactions and understanding the species-specific effects of phenobarbital on drug metabolism. nih.gov
Investigating Biological Responses and Receptor Interactions
The pharmacological effects of phenobarbital are primarily linked to its interaction with various receptors and neurotransmitter systems. The use of its deuterated form is key to analytical methods that support this research.
Biochemical and Electrophysiological Methods
Phenobarbital's mechanism of action involves complex signaling pathways. Recent research has shown that it can indirectly activate the nuclear receptor CAR by inhibiting epidermal growth factor receptor (EGFR) signaling. nih.gov Phenobarbital binds to EGFR, which prevents its activation and leads to the dephosphorylation and subsequent activation of CAR. nih.gov In studies designed to investigate these biochemical cascades, precise measurement of phenobarbital concentrations in tissues and cells is critical. The use of this compound as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), provides the necessary accuracy to link specific concentrations to observed downstream effects like changes in protein phosphorylation or gene expression. nih.gov
Modulation of Neurotransmitter Systems (e.g., GABAergic activity) in Research Models
The principal mechanism for the anticonvulsant and sedative effects of phenobarbital is its positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov Phenobarbital binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuron and a depression of the central nervous system. nih.gov Unlike some other modulators, barbiturates at higher concentrations can directly activate the receptor even in the absence of GABA. nih.gov
In research models exploring the nuances of this interaction, such as investigating which specific GABA-A receptor subunits are involved (e.g., α1, α2/α3), it is crucial to have reliable methods to quantify phenobarbital levels in the brain and nervous system tissues. nih.govfrontiersin.org this compound serves as the ideal internal standard for such quantitative analyses, enabling researchers to correlate specific drug concentrations with observed physiological or behavioral outcomes in animal models of neurological disorders like epilepsy. nih.govfrontiersin.org
Role in Analytical Method Development for Biological Samples
The most widespread and critical application of this compound is as an internal standard in the development and validation of analytical methods for quantifying barbiturates in various biological specimens. nih.govvirginia.gov Its five deuterium (B1214612) atoms give it a higher mass than phenobarbital, allowing it to be distinguished by a mass spectrometer, while its chemical properties ensure it behaves almost identically to the non-labeled analyte during extraction and analysis. virginia.gov This corrects for potential analyte loss and variations in instrument response.
Analysis of Barbiturates in Biological Fluids and Tissues
This compound is a component in numerous validated methods for detecting barbiturates in biological fluids such as blood, plasma, serum, and urine. scielo.brhpst.czresearchgate.netijsra.net These methods often employ highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). virginia.govijsra.net
For example, a liquid-liquid extraction method followed by LC-MS/MS was developed for the quantitation of several barbiturates, including phenobarbital, in biological matrices, using their respective deuterated analogs (like Phenobarbital-d5) as internal standards. virginia.gov Another ultrafast method for analyzing barbiturates in urine also utilizes an internal standard to ensure accuracy and precision over a wide linear range. hpst.cz
Table 1: Analytical Methods Utilizing a Labeled Phenobarbital Standard for Fluid Analysis
| Analytical Technique | Biological Matrix | Purpose of Method |
| LC-MS/MS | Biological Fluid | Quantitative analysis of multiple barbiturates. virginia.gov |
| RapidFire/MS/MS | Urine | Ultrafast qualitative analysis of common barbiturates. hpst.cz |
| HPLC-UV | Plasma, Urine | Quantitative analysis of phenobarbital after electromembrane extraction. scielo.brresearchgate.net |
| UPLC/MS/MS | Urine | High-sensitivity analysis to prevent sample loss compared to GC/MS. ijsra.net |
Utility in Hair Sample Analysis for Retrospective Research
Hair analysis offers a unique window into an individual's past drug exposure, providing a longer detection window than blood or urine. Phenobarbital can be detected in hair, and its quantification can provide information on chronic use or single past exposures. nih.gov In the development of these highly sensitive analytical methods, Phenobarbital-d5 is an essential tool.
A method using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) was developed to determine seven barbiturates in hair samples. nih.gov In this procedure, a known quantity of Phenobarbital-d5 was added to the powdered hair sample before extraction to serve as the internal standard. nih.gov This allowed for accurate quantification and was successfully applied to an authentic case, demonstrating its utility in determining barbiturate (B1230296) concentration after a single exposure. nih.gov
Future Directions and Research Gaps in the Study of Phenobarbital D5 1 Butyric Acid
Development of Novel Analytical Methods for Complex Research Matrices
The accurate quantification of Phenobarbital-d5 1-Butyric Acid in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to its preclinical and potential clinical development. While analytical methods for the parent drug, phenobarbital (B1680315), are well-established, the unique properties of its deuterated butyric acid derivative necessitate the development and validation of specific and sensitive analytical techniques. clearsynth.comscielo.brresearchgate.netnih.gov
A significant research gap exists in the development of such tailored analytical methods. Future research should focus on establishing robust and validated analytical protocols, likely centered around mass spectrometry-based techniques, which are ideally suited for distinguishing between isotopically labeled compounds and their endogenous or non-labeled counterparts. aptochem.comsigmaaldrich.com
Key Research Areas:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices. mssm.edu Future work should involve optimizing LC separation conditions (e.g., column chemistry, mobile phase composition) and MS/MS detection parameters (e.g., precursor and product ions, collision energy) specifically for this compound. The development of a stable isotope-labeled internal standard is crucial for accurate quantification, compensating for matrix effects and variations in sample processing. kcasbio.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of this compound or its derivatives, GC-MS could be an alternative analytical approach. unodc.org Research would be needed to determine appropriate derivatization strategies to enhance its volatility and chromatographic performance.
Matrix Effect and Sample Preparation: Biological matrices are inherently complex and can interfere with the analysis. slideshare.netmdpi.com A critical area of future investigation is the development of efficient sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix effects and ensure high recovery of this compound. mdpi.com
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Potential Advantages | Key Research Considerations |
| LC-MS/MS | High sensitivity and specificity; suitable for non-volatile compounds. | Optimization of chromatographic separation and mass spectrometric detection; synthesis of a suitable internal standard. |
| GC-MS | High chromatographic resolution; established for many drug analyses. | Requirement for derivatization; assessment of thermal stability. |
| Supercritical Fluid Chromatography (SFC)-MS | Can offer different selectivity compared to LC; environmentally friendly. | Exploration of suitable stationary and mobile phases; interfacing with MS. |
Advanced Applications in Systems Biology and Metabolomics Research
Stable isotope tracers are powerful tools in systems biology and metabolomics, enabling the elucidation of metabolic pathways and fluxes. mssm.edunumberanalytics.comnih.gov this compound, as a deuterated molecule, holds significant potential for such applications, although specific research in this area is currently lacking.
Future research should leverage this compound to trace the metabolic fate of the butyric acid moiety and the phenobarbital core within a biological system. This can provide a dynamic view of its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Research Applications:
Metabolic Flux Analysis: By tracking the incorporation of deuterium (B1214612) from this compound into downstream metabolites, researchers could quantify the flux through specific metabolic pathways. mssm.edunumberanalytics.com This could reveal how the compound is utilized by cells and how it influences endogenous metabolic networks.
Identifying Novel Metabolites: Untargeted metabolomics studies using this compound could lead to the discovery of previously unknown metabolites of the compound. The characteristic isotopic signature of the deuterated fragments would facilitate their identification in complex mass spectra.
Understanding Drug-Metabolism Interactions: Systems biology approaches can be used to investigate how this compound affects global metabolic profiles in different cell types or tissues. This could provide insights into its mechanism of action and potential off-target effects.
Elucidation of Further Specific Metabolic Pathways involving Deuterated Acid Derivatives
The metabolic fate of phenobarbital is known to involve oxidation and conjugation reactions. nih.gov However, the introduction of a deuterated 1-butyric acid chain creates a novel substrate for metabolic enzymes, and its specific metabolic pathways are yet to be determined. The deuterium labeling can significantly alter the rate and course of metabolism due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. nih.govnih.gov
A major research gap is the comprehensive characterization of the metabolic pathways of this compound. Future studies should aim to identify the enzymes responsible for its metabolism and the resulting metabolites.
Key Research Questions:
Role of Cytochrome P450 (CYP) Enzymes: Investigating which CYP isoforms are involved in the oxidation of both the phenobarbital core and the deuterated butyric acid side chain is crucial. drugbank.comnih.gov
Beta-Oxidation of the Butyric Acid Chain: A key question is whether the deuterated butyric acid chain undergoes beta-oxidation, a common pathway for fatty acid metabolism. nih.govspringernature.comrsc.org Tracing the d5-label would provide definitive evidence for this pathway.
Formation of Conjugated Metabolites: Research should also focus on identifying potential phase II metabolites, such as glucuronide or sulfate (B86663) conjugates, of this compound and its oxidized products.
Table 2: Potential Metabolic Pathways for this compound
| Metabolic Pathway | Potential Effect of Deuteration | Research Approach |
| Oxidation of Phenobarbital Core | Slower rate of hydroxylation due to the kinetic isotope effect. | In vitro incubation with human liver microsomes and specific CYP enzymes. |
| Beta-Oxidation of Butyric Acid Chain | Potentially altered rate and products due to deuterium at the alpha and beta positions. | Metabolite profiling in in vivo or in vitro models using mass spectrometry. |
| Glucuronidation/Sulfation | May be altered if oxidation is slowed, potentially leading to increased direct conjugation. | Analysis of urine and bile for conjugated metabolites. |
Expansion of Non-Human Preclinical Models for Mechanistic Insights
Preclinical animal models are indispensable for understanding the in vivo behavior of new chemical entities. To date, no published studies have reported the use of this compound in any animal model. The establishment and use of such models represent a critical next step in its research trajectory.
Future research should involve the administration of this compound to various animal species (e.g., rodents, canines) to gain mechanistic insights into its pharmacokinetics, pharmacodynamics, and metabolism.
Priorities for Preclinical Modeling:
Pharmacokinetic Profiling: Determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution in different animal models is essential. nih.gov Comparing these parameters to the non-deuterated analog would reveal the impact of deuteration.
Tissue Distribution Studies: Investigating the distribution of this compound and its metabolites in various organs and tissues will provide information on its target engagement and potential for off-target accumulation.
Metabolic Profiling in Animal Models: Analyzing biological samples from dosed animals will be crucial for identifying the major metabolic pathways in vivo and assessing inter-species differences in metabolism. nih.gov
Standardization of Research Protocols for Isotopic Tracers in Drug Development Pipelines
The use of isotopically labeled compounds, including deuterated molecules, in drug development is becoming increasingly common. nih.gov However, the lack of standardized protocols for their use can lead to variability and difficulty in comparing results across different studies.
A significant gap exists in the establishment of standardized guidelines for the synthesis, characterization, and application of novel deuterated compounds like this compound in a research setting.
Areas Requiring Standardization:
Synthesis and Purification: Standardized protocols for the chemical synthesis of this compound are needed to ensure high isotopic enrichment and chemical purity. nih.gov
Analytical Method Validation: Guidelines for the validation of analytical methods for deuterated compounds should be established, including criteria for accuracy, precision, selectivity, and stability. kcasbio.com
Reporting of Isotopic Data: Clear standards for reporting data from stable isotope tracer studies are necessary, including details on isotopic enrichment, tracer administration protocols, and data analysis methods. nih.govnih.gov This will enhance the reproducibility and comparability of research findings.
By addressing these research gaps and pursuing these future directions, the scientific community can unlock the full potential of this compound as a research tool and potentially as a therapeutic agent.
Q & A
Q. What are the recommended methods for synthesizing Phenobarbital-d5 1-Butyric Acid with high isotopic purity?
Synthesis involves deuterium labeling at specific positions (e.g., side chain or aromatic ring) using deuterated precursors. Techniques include catalytic deuteration or exchange reactions under controlled pH and temperature. Post-synthesis purification via reversed-phase HPLC or column chromatography ensures isotopic purity. Isotopic enrichment is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation ≥98% .
Q. How should researchers characterize the structural integrity and isotopic enrichment of this compound?
Use a combination of:
- High-resolution MS : To confirm molecular weight (318.32 g/mol) and detect isotopic peaks (e.g., +5 Da shift for D5 labeling).
- NMR : To resolve deuterium placement (e.g., absence of proton signals in labeled positions).
- Chromatography (GC-MS/LC-MS): To assess purity and retention time consistency against non-deuterated analogs. Cross-reference with pharmacopeial standards for barbiturates to validate structural fidelity .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store lyophilized or solid forms at -20°C in airtight, light-resistant containers. Stability studies indicate a shelf life of ≥3 years under these conditions. For solutions, use inert solvents (e.g., deuterated DMSO) and avoid repeated freeze-thaw cycles to prevent degradation. Regularly validate stability via UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in deuterated Phenobarbital derivatives during longitudinal studies?
Implement rigorous quality control (QC) protocols:
- Peptide content analysis : Quantify active compound vs. salts/impurities.
- Isotopic purity checks : Use MS to ensure consistent D5 labeling.
- Pre-study validation : Compare batches in pilot assays (e.g., spike-and-recovery in biological matrices). For sensitive applications (e.g., pharmacokinetics), request additional QC metrics like residual solvent analysis .
Q. What strategies resolve conflicting data from analytical platforms when quantifying this compound in complex matrices?
- Cross-platform calibration : Use GC-MS and LC-MS with shared internal standards (e.g., Phenobarbital-d5 from ISO-certified sources).
- Matrix effect correction : Spike deuterated analogs into control matrices to assess ionization suppression/enhancement.
- Multi-laboratory validation : Collaborate to harmonize protocols, ensuring alignment with ISO/IEC 17025 standards for analytical reproducibility .
Q. How should one design experiments to assess pharmacokinetic interference from deuterium in this compound?
Apply the PICO framework :
- Population : In vitro hepatic microsomes or in vivo models.
- Intervention : Co-administer deuterated and non-deuterated forms.
- Comparison : Measure metabolic rates (e.g., CYP450 activity) and plasma half-life.
- Outcome : Quantify isotopic effects (e.g., <10% difference in clearance validates D5 as a stable tracer). Use tandem MS for precise metabolite differentiation .
Methodological Notes
- Instrumentation : For fragmentation patterns, refer to NIST mass spectral libraries and chromatographic parameters (e.g., DB-5MS columns for GC analysis) .
- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design, particularly in animal or human metabolite studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
